molecular formula C18H22ClNO B1385356 N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline CAS No. 1040689-12-0

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline

Cat. No.: B1385356
CAS No.: 1040689-12-0
M. Wt: 303.8 g/mol
InChI Key: PQFLDHFZRDKBEU-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline belongs to the extensive family of substituted anilines, which constitute a fundamental class of aromatic amines in organic chemistry. The compound is systematically classified as an aromatic amine due to the presence of an amino group directly attached to an aromatic benzene ring structure. More specifically, it falls under the category of secondary amines, as the nitrogen atom in the aniline moiety forms bonds with two carbon-containing substituents rather than hydrogen atoms. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, incorporating both the chlorinated benzyl substituent and the isopentyloxy-modified aniline core.

The Chemical Abstracts Service has assigned this compound the unique identifier 1040689-12-0, which serves as its definitive registry number in chemical databases and literature. Alternative systematic names include "Benzenemethanamine, 3-chloro-N-[4-(3-methylbutoxy)phenyl]-", which provides a detailed description of the molecular connectivity and substitution patterns. The molecular formula C18H22ClNO indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, reflecting the compound's substantial molecular complexity.

The compound's classification extends beyond simple aromatic amines to include characteristics of halogenated organic compounds due to the chlorine substituent, and ether compounds due to the isopentyloxy group. This multi-functional nature places the compound at the intersection of several important chemical categories, making it a valuable target for synthetic chemists and researchers studying structure-activity relationships in complex organic molecules.

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of aniline chemistry, which traces its origins to the early nineteenth century. Aniline itself was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, though he initially named the substance "Crystallin". The systematic study of aniline derivatives expanded significantly following Friedlieb Runge's 1834 isolation of a related substance from coal tar, which he named "kyanol" or "cyanol" due to its distinctive blue coloration when treated with chloride of lime.

The nomenclature "aniline" was established in 1840 when Carl Julius Fritzsche treated indigo with caustic potash and obtained an oil that he named after the indigo-yielding plant anil (Indigofera suffruticosa). This historical foundation provided the groundwork for the subsequent development of complex aniline derivatives, including compounds with sophisticated substitution patterns like this compound.

The synthetic dye industry's emergence in the mid-nineteenth century catalyzed extensive research into aniline derivatives, beginning with William Henry Perkin's accidental discovery of mauveine in 1856 while attempting to synthesize quinine. This breakthrough led to the development of numerous synthetic dyes and established the commercial importance of aniline chemistry. The legacy of this period is preserved in the name of BASF, originally "Badische Anilin- und Soda-Fabrik" (Baden Aniline and Soda Factory), which evolved from the synthetic dye industry built upon aniline derivatives.

Contemporary research into complex aniline derivatives like this compound represents the culmination of nearly two centuries of systematic investigation into aromatic amine chemistry. The compound's development reflects modern synthetic capabilities that allow for precise control over molecular architecture and substitution patterns, capabilities that were unimaginable during aniline's initial discovery.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits remarkable structural complexity that directly influences its chemical and physical properties. The compound features a central aniline core modified with two distinct substituents that fundamentally alter its electronic and steric characteristics compared to simple aniline. The primary structural framework consists of a benzene ring bearing an amino group at the para position relative to an isopentyloxy substituent, creating a 4-substituted aniline derivative.

The isopentyloxy group (-O-CH2-CH2-CH(CH3)-CH3) attached to the aniline ring represents a branched alkyl ether substituent that introduces significant steric bulk and alters the compound's solubility characteristics. This substituent extends the molecular framework and provides opportunities for intermolecular interactions through van der Waals forces. The oxygen atom in the ether linkage serves as a potential hydrogen bond acceptor, influencing the compound's behavior in solution and solid-state interactions.

Molecular Property Value Source
Molecular Formula C18H22ClNO
Molecular Weight 303.83-303.84 g/mol
Predicted Boiling Point 423.2±30.0 °C
Predicted Density 1.117±0.06 g/cm³
Predicted pKa 4.34±0.50
CAS Registry Number 1040689-12-0
MDL Number MFCD10687938

The benzyl substituent attached to the amino nitrogen introduces additional aromatic character to the molecule while the meta-positioned chlorine atom on this benzyl group provides electronic modification through its electron-withdrawing properties. The 3-chlorobenzyl group creates a secondary amine structure, where the nitrogen atom forms bonds with both the original aniline ring and the substituted benzyl carbon. This arrangement results in a molecule with two distinct aromatic ring systems connected through the central nitrogen atom.

The overall molecular geometry exhibits a non-planar configuration due to the tetrahedral geometry around the nitrogen atom and the rotational freedom around single bonds. This three-dimensional structure influences the compound's ability to interact with biological targets and participate in various chemical reactions. The presence of both electron-donating (isopentyloxy) and electron-withdrawing (chloro) groups creates an electronic asymmetry that may contribute to the compound's reactivity patterns and selectivity in chemical transformations.

Position in Aromatic Amine Chemistry

This compound occupies a distinctive position within the broader landscape of aromatic amine chemistry, representing the sophisticated level of structural modification achievable in contemporary organic synthesis. The compound exemplifies the evolution from simple aniline derivatives to complex, multi-functional molecules that serve specific research and industrial applications. Its structural complexity places it among the advanced aromatic amines that demonstrate how careful molecular design can incorporate multiple functional groups while maintaining chemical stability and synthetic accessibility.

Within the classification system of aromatic amines, this compound represents a secondary amine with significant steric and electronic modifications relative to the parent aniline structure. The dual aromatic ring systems connected through the central nitrogen atom create opportunities for extended conjugation and electronic delocalization that influence the compound's chemical behavior. This architectural arrangement is characteristic of many contemporary research compounds designed to explore structure-activity relationships in chemical and biological systems.

The compound's position in aromatic amine chemistry is further defined by its relationship to other substituted anilines that incorporate similar structural motifs. Related compounds such as N-[2-(Isopentyloxy)benzyl]-3-methylaniline demonstrate the systematic variation of substituent patterns that characterizes modern aromatic amine research. These structural relationships highlight the methodical approach employed by synthetic chemists to explore chemical space and develop compounds with specific properties.

The incorporation of both halogen and ether functionalities within a single aromatic amine framework positions this compound as a representative example of multi-functional organic molecules. This design philosophy reflects contemporary approaches to drug discovery and materials science, where compounds are engineered to possess multiple sites for molecular recognition and interaction. The compound's structure demonstrates how traditional aromatic amine chemistry has evolved to accommodate increasingly sophisticated molecular architectures while maintaining the fundamental reactivity patterns that make aniline derivatives valuable synthetic intermediates.

The compound's significance in aromatic amine chemistry extends to its potential applications in various fields, including proteomics research and chemical synthesis. Its structural features make it suitable for incorporation into larger molecular frameworks or for use as a building block in multi-step synthetic sequences. This versatility reflects the broader utility of substituted anilines in contemporary chemical research and highlights the continuing importance of aromatic amine chemistry in advancing scientific understanding and technological capabilities.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(2)10-11-21-18-8-6-17(7-9-18)20-13-15-4-3-5-16(19)12-15/h3-9,12,14,20H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFLDHFZRDKBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline typically involves a multi-step process. One common method is the nucleophilic substitution reaction where 3-chlorobenzyl chloride reacts with 4-(isopentyloxy)aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The isopentyloxy chain in the target compound increases XLogP3 (~5.2) compared to shorter alkoxy chains (e.g., propoxy: 4.9 ). Longer chains (e.g., pentyloxy in ) further elevate lipophilicity.
  • Electronic Effects : Chlorine at the benzyl position enhances electron-withdrawing effects, improving binding to enzymes (e.g., β-lactamase inhibition in ). Methoxy or oxazole substituents reduce lipophilicity but introduce hydrogen-bonding capacity .
  • Stereochemical Outcomes: Branched substituents (e.g., isopentyloxy) influence reaction pathways. For example, hydroaminoalkylation with propadiene yields 93% branched product due to steric steering .

Physical and Spectroscopic Properties

  • NMR Data : The target compound’s 1H NMR would show signals for the isopentyloxy chain (δ ~1.7 ppm for CH3, 4.0–4.2 ppm for OCH2) and aromatic protons (δ 6.5–7.4 ppm), similar to N-(1-(3-chlorophenyl)allyl)aniline derivatives .
  • Thermal Stability : Crystallographic data for related compounds (e.g., N-(4-chlorobenzylidene)-4-methoxy-aniline ) suggest that chloro and alkoxy groups enhance melting points via van der Waals interactions.

Biological Activity

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₂ClNO
  • Molecular Weight : 303.8 g/mol
  • Structure : The compound features a chlorobenzyl group and an isopentyloxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions may lead to the modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic processes.
  • Receptor Modulation : It could act on specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, several derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Mitochondrial Pathway Activation : Induction of mitochondrial permeability transition leading to cytochrome c release, which activates caspases involved in apoptosis.
  • Kinase Regulation : Modulation of kinases that play critical roles in cell survival and proliferation.
CompoundCell LineIC₅₀ (µM)Mechanism
1MCF-78Apoptosis via mitochondrial pathway
2HepG210Caspase activation
3HL-605Cell cycle arrest

Antioxidant Activity

This compound may also possess antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress, which is crucial in cancer prevention and treatment.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that a derivative of this compound induced significant apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. The study reported an IC₅₀ value of approximately 8 µM, indicating potent activity against this cell line.
  • Inhibition of Kinases : Another investigation highlighted the ability of similar compounds to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines.

Q & A

Q. What are the standard synthetic routes for N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general procedure involves:

  • Step 1 : Alkylation of 4-nitrophenol with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(isopentyloxy)nitrobenzene.
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, yielding 4-(isopentyloxy)aniline.
  • Step 3 : N-alkylation with 3-chlorobenzyl chloride in the presence of a base (e.g., NaH or Et₃N) to introduce the chlorobenzyl moiety .
    Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (60–80°C), and stoichiometric monitoring via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR : 1^1H NMR confirms substitution patterns: aromatic protons (δ 6.5–7.5 ppm), isopentyloxy –OCH₂– (δ 3.8–4.2 ppm), and N–CH₂– (δ 4.3–4.6 ppm). 13^{13}C NMR identifies carbons adjacent to electronegative groups (e.g., Cl at ~45 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 318.1234 for C₁₈H₂₁ClNO).
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and intermolecular interactions (e.g., H-bonding with chlorobenzyl groups) .

Q. What solvent systems and storage conditions ensure stability for this compound?

  • Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water. Use degassed solvents to prevent oxidation of the aniline group.
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid photodegradation. Stability tests via HPLC over 6 months show <5% decomposition under these conditions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., MurA in bacterial peptidoglycan biosynthesis). The chlorobenzyl group shows hydrophobic binding to active-site residues, while the isopentyloxy chain modulates solubility .
  • QSAR Studies : Correlate substituent effects (e.g., Cl position, alkoxy chain length) with antibacterial IC₅₀ values. Hammett constants (σ) for electron-withdrawing groups improve activity against Gram-positive pathogens .

Q. What strategies resolve contradictions in crystallographic data for halogenated aniline derivatives?

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in chlorobenzyl-containing crystals.
  • Disorder Modeling : For flexible isopentyloxy chains, PART instructions partition disordered atoms with occupancy refinement. Validate using R-factor convergence (<5% discrepancy) .

Q. How do competing reaction pathways affect the synthesis of nitroso or sulfonamide derivatives of this compound?

  • Nitrosation : HNO₂ at 0–5°C selectively targets the aniline group, but excess acid promotes diazonium salt formation. Monitor pH (3–4) to favor nitroso products (λmax 450 nm in UV-Vis) .
  • Sulfonylation : Use sulfonyl chlorides (e.g., morpholine-4-sulfonyl chloride) in pyridine to avoid N–Cl bond cleavage. LC-MS tracks byproducts like 3-chlorobenzyl chloride .

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential, and how are false positives mitigated?

  • MurA Inhibition Assay : Measure UDP-N-acetylglucosamine enolpyruvyl transferase activity via malachite green phosphate detection. Pre-incubate the compound with DTT to rule out thiol-reactive false positives.
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to distinguish bactericidal effects from general toxicity. IC₅₀ ratios >10 indicate selectivity .

Q. How can ecological risks be assessed for this compound despite limited ecotoxicity data?

  • Read-Across Models : Compare with structurally similar chlorinated anilines (e.g., 3-chloro-4-nitroaniline) to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna).
  • Degradation Studies : Perform photolysis under UV light (λ 254 nm) to identify persistent metabolites via GC-MS. Hydroxylated byproducts (e.g., 4-hydroxy derivatives) show increased biodegradability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Reactant of Route 2
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N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.